N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
The compound N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide features a unique ethanediamide backbone (two amide groups) with two distinct substituents:
- A dimethylamino-thiophen-3-yl-ethyl group, combining a tertiary amine (dimethylamino) with a thiophene ring, which may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-21(2)15(12-7-8-26-11-12)10-19-17(22)18(23)20-14-9-13(24-3)5-6-16(14)25-4/h5-9,11,15H,10H2,1-4H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSZEMCMOSRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a series of reactions including reduction and protection to form the dimethoxyphenyl intermediate.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with the dimethoxyphenyl intermediate.
Formation of the Ethanediamide Backbone: The final step involves the formation of the ethanediamide backbone through amide bond formation, typically using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation or pain perception.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Ethanediamide vs.
- 2,5-Dimethoxyphenyl Group : Shared with 25H-NBOH, this substituent is associated with serotonin receptor binding in psychoactive compounds . In the target compound, it may facilitate CNS penetration.
- Thiophene vs. Thiazole : The thiophene ring in the target compound differs from thiazole (in ) by replacing a nitrogen atom with a carbon, altering electronic properties and metabolic pathways .
Key Observations:
- Synthesis : The target compound’s synthesis likely involves sequential amidation steps, similar to ’s carbodiimide-mediated coupling .
- Stability: The dimethylamino group may enhance solubility in acidic environments, while the thiophene ring could reduce susceptibility to oxidative metabolism compared to benzene rings .
Pharmacological and Industrial Relevance
- However, the ethanediamide backbone might reduce CNS penetration compared to phenethylamines.
- Agrochemical Potential: Unlike dimethenamid (a herbicide), the target compound’s dimethoxy and thiophene groups may limit herbicidal activity but could be explored for antifungal or insecticidal uses .
- Material Science : While 3-chloro-N-phenyl-phthalimide is used in polyimide synthesis, the target compound’s amide-rich structure may lack thermal stability for polymer applications .
Biological Activity
N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, examining various studies, case reports, and data tables to provide a comprehensive understanding of this compound's effects and mechanisms.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Ethanediamide
- Substituents :
- 2,5-Dimethoxyphenyl group
- Dimethylamino group
- Thiophen-3-yl group
This unique combination of functional groups may contribute to its biological activity.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antidepressant Effects : Some derivatives of phenethylamines have shown potential antidepressant properties. For instance, studies on related compounds suggest modulation of serotonin receptors may play a role in mood regulation .
- Psychoactive Properties : The compound is structurally related to various psychoactive substances, which may influence neurotransmitter systems, particularly serotonin and dopamine pathways .
In Vitro Studies
In vitro studies have demonstrated several key findings regarding the biological activity of this compound:
- Cell Viability Assays : Cytotoxicity tests on various cell lines showed that the compound can induce cell death at higher concentrations, suggesting potential applications in cancer therapy .
- Antifungal Activity : Similar compounds have exhibited antifungal properties against strains like Candida albicans and Aspergillus flavus, indicating that this compound may also possess such activities .
Data Table: Biological Activity Overview
Case Study 1: Antidepressant Properties
A study involving a related compound demonstrated significant antidepressant effects in animal models. The results indicated alterations in serotonin levels post-administration, supporting the hypothesis that similar compounds could be effective in treating mood disorders .
Case Study 2: Antifungal Efficacy
In a comparative study of antifungal agents, compounds structurally similar to this compound were tested against Candida albicans. The results showed promising antifungal activity with minimum inhibitory concentrations (MIC) comparable to established antifungal drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
